Tetrahydrodeoxycorticosterone
Overview
Description
5-alpha-THDOC is a 21-hydroxy steroid.
Mechanism of Action
Target of Action
The primary target of 5alpha-THDOC is the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
5alpha-THDOC acts as a potent positive allosteric modulator of the GABA A receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its neurotransmitter, GABA .
Pharmacokinetics
It is known to be found in blood and urine in humans .
Result of Action
The modulation of the GABA A receptor by 5alpha-THDOC results in sedative, anxiolytic, and anticonvulsant effects . It can also influence susceptibility to seizures .
Action Environment
Changes in the normal levels of this steroid, particularly during pregnancy and menstruation , may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome . It may also play a role in stress, anxiety, and depression .
Biochemical Analysis
Biochemical Properties
5alpha-THDOC interacts with various enzymes and proteins in the body. It is a potent positive allosteric modulator of the GABA A receptor . This interaction with the GABA A receptor is crucial for its sedative, anxiolytic, and anticonvulsant effects .
Cellular Effects
5alpha-THDOC has significant effects on various types of cells and cellular processes. It influences cell function by modulating the GABA A receptor, which plays a key role in cell signaling pathways . This modulation can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5alpha-THDOC involves its binding interactions with biomolecules and changes in gene expression. As a potent positive allosteric modulator of the GABA A receptor, it exerts its effects at the molecular level . This includes enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
5alpha-THDOC is involved in several metabolic pathways. It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . These enzymes are crucial for its interaction with the GABA A receptor .
Properties
IUPAC Name |
2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862214 | |
Record name | 3,21-Dihydroxypregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-02-2 | |
Record name | MLS002706541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of THDOC (Tetrahydrodeoxycorticosterone) in the central nervous system?
A1: THDOC primarily acts as a positive allosteric modulator of GABAA receptors. [, , , , , , , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased chloride ion influx and neuronal inhibition.
Q2: How does THDOC affect seizure susceptibility?
A2: THDOC exhibits anticonvulsant properties. [, , ] Studies show that it can protect against seizures induced by various convulsants like pentylenetetrazol, picrotoxin, and methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate. [] This effect is likely mediated through its potentiation of GABAA receptor function, increasing inhibitory tone in the brain.
Q3: Does the δ subunit of the GABAA receptor influence THDOC's effects?
A3: Yes, the presence of the δ subunit in GABAA receptors reduces their sensitivity to THDOC potentiation. [, , ] This suggests a subunit-specific pharmacology of neurosteroids and highlights the diverse composition of GABAA receptors across different brain regions.
Q4: Can THDOC affect neuronal activity beyond its interaction with GABAA receptors?
A4: Research suggests that THDOC may modulate neuronal excitability through mechanisms beyond GABAA receptor modulation. In the medial vestibular nuclei, a late potentiation effect independent of GABAA and glutamate receptor blockade was observed, hinting at alternative mechanisms of action. []
Q5: What is the molecular formula and weight of THDOC?
A5: THDOC's molecular formula is C21H36O3, and its molecular weight is 336.5 g/mol. You can confirm this information through chemical databases like PubChem or ChemSpider.
Q6: Has computational chemistry been used to study THDOC's interactions with its target?
A7: Yes, molecular docking studies have revealed that THDOC binds tightly to the catalytic site of acetylcholinesterase, inhibiting substrate binding. [] This suggests a potential role of THDOC in modulating cholinergic signaling. Additionally, studies using mutated GABAA receptors have provided insights into the binding sites and mechanisms of action of neurosteroids like THDOC. []
Q7: How does the stereochemistry of THDOC affect its activity?
A8: Studies comparing 3α,5α-THDOC (THDOC) with its 3β isomer demonstrate stereospecific effects. [] While THDOC exhibits potent effects on aggression and defeat-induced analgesia in mice, the 3β isomer has minimal effects at comparable doses. []
Q8: Do modifications to the THDOC molecule influence its interaction with GABAA receptors?
A9: Yes, modifications to the THDOC molecule can significantly affect its interaction with GABAA receptors. For instance, THDOC 21-mesylate displays a monophasic concentration-response curve and a smaller maximal response compared to THDOC, suggesting altered binding characteristics. []
Q9: How does the administration route affect THDOC's effects?
A10: Studies utilize various administration routes for THDOC, including intraperitoneal (i.p.), intrathecal (i.t.), and intravitreal injections, suggesting differences in its pharmacokinetic profile depending on the route. [, , , ] For example, intrathecal administration of THDOC was found to be effective in inhibiting spinal reflex potentiation, indicating a localized effect within the spinal cord. []
Q10: Does the metabolism of THDOC differ between the brain and plasma?
A11: Research indicates a potential difference in the metabolism of THDOC between the brain and plasma. In pregnant rats, brain concentrations of THDOC peak later compared to plasma levels, suggesting distinct regulation of its synthesis and metabolism in the brain. []
Q11: Does chronic administration of finasteride affect THDOC levels?
A12: Chronic administration of finasteride, a 5α-reductase inhibitor, can significantly reduce brain concentrations of THDOC. [] This effect was found to be more pronounced in the brain compared to plasma, further supporting the notion of differential metabolism. []
Q12: What in vitro models have been used to study THDOC's effects?
A12: Various in vitro models have been employed to study THDOC's effects, including:
- Synaptoneurosomes: used to assess the potentiation of GABA-mediated chloride uptake by THDOC. [, ]
- HEK 293 cells transfected with GABAA receptor subunits: allow for the investigation of subunit-specific effects of THDOC on GABAA receptor function. [, ]
- Cultured hippocampal and cerebellar neurons: used to study the effects of THDOC on GABAergic synaptic transmission. [, , , ]
Q13: What in vivo models have been used to study THDOC's effects?
A13: In vivo studies have investigated THDOC's effects in various animal models, including:
- Rodent models of seizure susceptibility: These models assess THDOC's anticonvulsant properties against chemically-induced and genetically-predisposed seizures. [, , ]
- "Resident-intruder" paradigm in mice: This model is used to study the effects of THDOC on aggression and defeat-induced analgesia. [, ]
- Rat model of Alzheimer's disease: This model investigates the potential therapeutic effects of THDOC on acetylcholinesterase activity and plaque deposition. []
- Spinal nerve injury model in mice: This model is used to assess the role of THDOC in neuropathic pain and the effects of modulating its synthesis. []
Q14: What are the effects of THDOC on sleep architecture in rats?
A15: Studies in rats show that THDOC shortens sleep latency, promotes pre-REMS sleep, and lengthens non-REMS sleep episodes. [, ] Spectral analysis of the EEG during non-REMS sleep reveals a decrease in low-frequency activity and an increase in spindle and higher frequency bands, similar to the effects of benzodiazepine hypnotics. [, ]
Q15: Are there any potential adverse effects associated with THDOC?
A16: While THDOC exhibits therapeutic potential, some studies highlight potential negative effects. For instance, high doses of THDOC can impair learning and induce anesthesia in rats, highlighting the importance of dose optimization. []
Q16: What analytical techniques are commonly used to measure THDOC levels?
A17: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique frequently used to quantify THDOC concentrations in various biological matrices, including plasma, serum, and brain tissue. [, , ]
Q17: Are there other neurosteroids with similar effects to THDOC?
A19: Yes, allopregnanolone (3α,5α-tetrahydroprogesterone) shares several pharmacological properties with THDOC, including positive allosteric modulation of GABAA receptors and anxiolytic-like effects in animal models. [, , , , , ]
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